molecular formula C36H66O3 B162843 Oleic anhydride CAS No. 24909-72-6

Oleic anhydride

Cat. No. B162843
CAS RN: 24909-72-6
M. Wt: 546.9 g/mol
InChI Key: OCNZHGHKKQOQCZ-CLFAGFIQSA-N
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Description

Oleic anhydride, while not directly mentioned in the provided papers, can be inferred to be a derivative of oleic acid, which is a monounsaturated fatty acid that is widely present in nature and has various applications in chemical synthesis. Oleic acid is known for its role as a surfactant, a catalyst, and a reactant in the synthesis of complex molecules and materials .

Synthesis Analysis

The synthesis of oleic anhydride is not directly described in the provided papers. However, methods for synthesizing fatty acid anhydrides are discussed, which could be applicable to oleic anhydride. For instance, a simple method for preparing fatty acid anhydrides using dicyclohexylcarbodiimide in carbon tetrachloride at room temperature is described, yielding high purity anhydrides . Additionally, the synthesis of oleic acid derivatives through reactions with maleic anhydride is mentioned, which could potentially be adapted for the synthesis of oleic anhydride .

Molecular Structure Analysis

The molecular structure of oleic anhydride would be expected to consist of two oleic acid molecules with the removal of water to form the anhydride linkage. The papers discuss the molecular structures of related compounds, such as the oligomeric molecules formed from oleic acid ozonolysis, which include a complex mixture of linear and cyclic molecules . The structure of oleic acid itself is characterized by an 18-carbon chain with a cis double bond, which is crucial for its reactivity and properties .

Chemical Reactions Analysis

Oleic acid is involved in various chemical reactions, such as ozonolysis, which results in a mixture of reaction products and oligomeric species . It also acts as a Brønsted acidic catalyst for the synthesis of indole derivatives and other densely substituted molecules . The interaction of oleic acid with maleic anhydride has been studied, leading to the formation of adducts that retain the molecular structures of the reactants . These reactions highlight the versatility of oleic acid and its derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic acid and its derivatives are influenced by their molecular structures. Oleic acid's surfactant properties are exploited in the synthesis and assembly of nanomaterials, such as perovskite nanocuboids . The physicochemical properties of oleic acid/oleate assemblies have been characterized using various spectroscopic techniques, revealing insights into their membrane properties and phase behavior . The preparation of deuterated oleic acid and its phospholipid derivatives for analytical studies also underscores the importance of understanding the physical properties of these molecules .

Scientific Research Applications

1. Consecutive Reactions in an Oleic Acid and Acetic Anhydride Reaction Medium

  • Application Summary: This research focuses on the consecutive reactions that occur when mixing acetic anhydride and oleic acid. The first reaction yields acetic-oleic anhydride (AOA) and acetic acid. In the second reaction, oleic acid reacts with AOA to form oleic anhydride .
  • Methods of Application: The reactions were studied in the temperature range of 30–70°C. The reactions were of order 2 with partial orders of 1 for each reactant .
  • Results or Outcomes: At equilibrium, the global reaction yields a mixture of AOA, acetic anhydride, oleic acid, acetic acid, and oleic anhydride . The synthesis of AOA was understood and new data were obtained for this singular molecule .

2. Synthesis and Characterization of Oleic Succinic Anhydrides

  • Application Summary: This research focuses on the synthesis and characterization of oleic succinic anhydrides (ASA). These were prepared by an -ene reaction of n-alkyl (C1to C5) oleates with maleic anhydride .
  • Methods of Application: The esters were synthesized by acylation of the alcohol with a FA chloride .
  • Results or Outcomes: The thermal properties of alkyl oleates and their respective ASA demonstrated that the grafting of maleic anhydride allowed the synthesis of compounds with very low melting temperatures (less than –60°C) and good stability at high temperatures (greater than 350°C) under both air and helium atmospheres . All these properties suggest a strong potential for application in the biolubricant or surfactant fields .

3. Emulsifying Agent in Soap and Aerosol Products

  • Application Summary: Oleic acid, from which oleic anhydride is derived, is used as an emulsifying agent in soap and aerosol products . It helps to stabilize mixtures of oil and water by reducing the surface tension at the interface between the oil and water molecules .
  • Methods of Application: The oleic acid is typically mixed with the other ingredients under heat to facilitate the saponification process .
  • Results or Outcomes: The use of oleic acid in these products results in a stable emulsion, which ensures the consistency and effectiveness of the product .

4. Synthesis of Carbamates and Esterification of Cellulose

  • Application Summary: Mixed anhydrides, such as oleic anhydride, have found many applications in chemical processes. They are key intermediates for the production of carbamates and in the esterification of cellulose .
  • Methods of Application: The specific methods of application can vary widely depending on the specific process and desired end product .
  • Results or Outcomes: The use of oleic anhydride in these processes can facilitate the synthesis of a wide range of organic compounds .

5. Vegetable Oil–Maleic Anhydride and Maleimide Derivatives

  • Application Summary: This research focuses on the synthesis and properties of maleic anhydride derivatives based on the reactive sites in vegetable oil . The rich chemistry and versatile reactivity of maleic anhydride, combined with the biodegradable and renewable nature of vegetable oils, have rendered infinite possibilities for the maleic anhydride–vegetable oil derivatives .
  • Methods of Application: The specific methods of application can vary widely depending on the specific process and desired end product .
  • Results or Outcomes: The use of maleic anhydride in these processes can facilitate the synthesis of a wide range of organic compounds .

6. Activation of Vegetable Oils by Reaction with Maleic Anhydride

  • Application Summary: This research focuses on the functionalization of three vegetable oils (grape, hemp, and linseed) with maleic anhydride . The products obtained after further reactions can enhance the water dispersion of oils for industrial applications .
  • Methods of Application: The reactions were carried out either by conventional heating or microwave activation .
  • Results or Outcomes: The reactions achieved by conventional heating were carried out for 5 h at 200 °C, resulting in similar or lower amounts of ASA units/g of oil with respect to the reactions performed by microwave activation .

Safety And Hazards

Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .

properties

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067031
Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic anhydride

CAS RN

24909-72-6
Record name Oleic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24909-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
J Peydecastaing, C Vaca‐Garcia… - European journal of …, 2009 - Wiley Online Library
… The first one yields acetic-oleic anhydride (AOA) and acetic acid. In the second one, oleic acid reacts with AOA to form oleic anhydride at 5% in a mixture when the initial molar ratio is 1:…
Number of citations: 15 onlinelibrary.wiley.com
R Wick, P Walde, PL Luisi - Journal of the American Chemical …, 1995 - ACS Publications
… a droplet of neat, water-insoluble oleic anhydride. Under these conditions, the anhydride … have shown that the hydrolysis of oleic anhydride is catalyzed by oleic acid/oleate vesicles, …
Number of citations: 169 pubs.acs.org
A Isogai, K Asakura - Nordic Pulp & Paper Research Journal, 2001 - degruyter.com
… In this work, therefore, two liquid-type ketene dimers and oleic anhydride were prepared … dimer (branched-AKD), AKD and oleic anhydride were compared at different size addition levels…
Number of citations: 2 www.degruyter.com
T Oberholzer, R Wick, PL Luisi, CK Biebricher - … and biophysical research …, 1995 - Elsevier
… Generally we start from a buffered water solution containing preformed vesicles, overlaid with a small amount of neat water insoluble oleic anhydride. Under those conditions, a …
Number of citations: 364 www.sciencedirect.com
P Walde, A Goto, PA Monnard… - Journal of the …, 1994 - ACS Publications
… , followed by external additionof ADP and oleic anhydride. ADP permeated across the vesicle bilayer … In parallel to this endovesicularenzymatic poly(A) synthesis, oleic anhydride was …
Number of citations: 360 pubs.acs.org
P Walde, R Wick, M Fresta, A Mangone… - Journal of the American …, 1994 - ACS Publications
… This is achieved by letting a certain amount of the neat water-insoluble caprylic or oleic anhydride hydrolyze at alkaline pH: the initial increase of the concentration of the released acid/…
Number of citations: 525 pubs.acs.org
F Lyon, MF Thevenon, A Pizzi, G Tondi… - Journal of applied …, 2009 - Wiley Online Library
… and oleic acid yielded a mixed aceto/oleic anhydride, but its yield was rather low at 30% to … Thus, the raw mix composed of unreacted acetic anhydride, the mixed aceto/oleic anhydride…
Number of citations: 5 onlinelibrary.wiley.com
K Chaudhury - 1998 - scholarlycommons.pacific.edu
… w/w) of ethyl oleate or oleic anhydride, the latentiated forms of … the ethyl oleate or oleic anhydride concentrations. The poly(… and 0.75% w/w of oleic anhydride. The effects of drug loading …
Number of citations: 0 scholarlycommons.pacific.edu
FH Mattson, RA Volpenhein, JB Martin - Journal of Lipid Research, 1964 - ASBMB
… The asymmetric acetic-oleic anhydride was prepared by the method of Ralston and Reck (7). Except where noted otherwise, the following method for esterification was employed. The …
Number of citations: 29 www.jlr.org
N Berclaz, M Müller, P Walde… - The Journal of Physical …, 2001 - ACS Publications
… Oleic acid and oleate molecules produced in situ through the hydrolysis of oleic anhydride (added as a supernatant to an aqueous suspension containing preformed ferritin-containing …
Number of citations: 175 pubs.acs.org

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